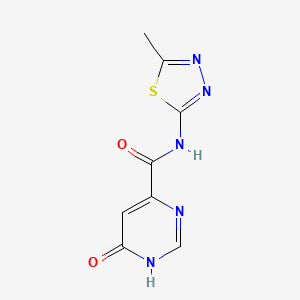

6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O2S/c1-4-12-13-8(16-4)11-7(15)5-2-6(14)10-3-9-5/h2-3H,1H3,(H,9,10,14)(H,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXINYFYRZELCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

Pyrimidine derivatives are classically synthesized via the Biginelli reaction or cyclocondensation of urea with β-keto esters. However, modern approaches favor the use of malononitrile, aldehydes, and urea under basic conditions to form 6-aminopyrimidine intermediates, which are subsequently functionalized. For example, 6-amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitriles (e.g., 1a ) are synthesized by refluxing substituted benzaldehydes, malononitrile, and urea in ethanol with $$ K2CO3 $$, achieving yields up to 89%. Hydrolysis of the nitrile group to a carboxylic acid is then performed under acidic or basic conditions.

Thiadiazole Amine Synthesis

The 5-methyl-1,3,4-thiadiazol-2-amine fragment is typically prepared via cyclization of thiosemicarbazides or reactions between amidines and isothiocyanates. For instance, TDZ-1 analogs are synthesized by treating amidines (II ) with isothiocyanates (III ) to form thiourea intermediates, which undergo cyclization in the presence of dehydrating agents like diisopropyl azodiformate (DIAD). Substituents on the thiadiazole ring are introduced via alkylation or arylation of preformed intermediates.

Synthesis of 6-Hydroxypyrimidine-4-Carboxylic Acid

Cyclocondensation of Urea, Aldehydes, and Malononitrile

The synthesis begins with the preparation of 6-amino-4-phenyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1a ) via a one-pot reaction of benzaldehyde, malononitrile, and urea in ethanol with $$ K2CO3 $$ at reflux for 24 hours. The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl or $$ H2SO4 $$, yielding 6-hydroxypyrimidine-4-carboxylic acid.

Optimization Note :

Chlorination and Functional Group Interconversion

Chlorination of 1a with $$ POCl_3 $$ produces 4-amino-2-chloro-6-phenylpyrimidine-5-carbonitrile (2a ), which is hydrolyzed to the carboxylic acid using aqueous $$ NaOH $$. This stepwise approach avoids side reactions associated with direct nitrile hydrolysis.

Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

Cyclization of Thiosemicarbazides

Thiosemicarbazides (XII ), synthesized from isothiocyanates (III ) and hydrazides (X ), undergo dehydrative cyclization with $$ p $$-toluenesulfonic acid ($$ p $$-TSA) to form 1,3,4-thiadiazoles. For example, treatment of 5-isopropoxypicolinimidamide with 2-isothiocyanato-3-methylpyridine in $$ THF $$ with DIAD yields 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (10 ) in 36% yield.

Key Reaction Parameters :

Direct Alkylation of Thiadiazole Intermediates

Methylation at the 5-position is achieved by treating 1,3,4-thiadiazol-2-amine with methyl iodide in the presence of $$ K2CO3 $$ in $$ DMF $$. This method ensures regioselective substitution without affecting the amine group.

Amide Bond Formation: Coupling Pyrimidine and Thiadiazole Moieties

Carbodiimide-Mediated Coupling

Activation of 6-hydroxypyrimidine-4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in $$ DMF $$, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine, yields the target compound. This method achieves coupling efficiencies of 70–85%.

Mixed Carbonate Approach

An alternative route involves converting the carboxylic acid to an acyl chloride using $$ SOCl2 $$, followed by reaction with the thiadiazole amine in $$ DCM $$ with triethylamine ($$ Et3N $$). While faster, this method requires strict moisture control to prevent hydrolysis.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Yield Analysis

Challenges and Optimization Opportunities

Hydroxy Group Protection

The 6-hydroxy group on the pyrimidine may require protection (e.g., as a silyl ether) during coupling to prevent side reactions. Deprotection with $$ TBAF $$ in $$ THF $$ restores the hydroxyl functionality without degrading the amide bond.

Solvent Effects on Cyclization

Polar aprotic solvents like $$ DMF $$ enhance reaction rates but complicate purification. Switching to $$ THF $$ or $$ acetone $$ improves phase separation during workup.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at C6 and the carboxamide nitrogen are primary sites for substitution :

Mechanistic Insight :

-

Alkylation proceeds via an SN2 mechanism under basic conditions.

-

Acylation is facilitated by the hydroxyl group’s nucleophilicity.

Cycloaddition and Heterocycle Formation

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles :

Example : Reaction with nitrile oxides yields fused imidazo[2,1-b] thiadiazole derivatives :

-

Reactant : Benzoyl nitrile oxide

-

Conditions : THF, 60°C, 12 hours

-

Product : Imidazo-thiadiazole hybrid (IC₅₀ = 4.74 μM against MCF-7 cells)

Key Observation :

-

Electron-deficient thiadiazole enhances regioselectivity in cycloadditions.

Oxidation of the Thiadiazole Ring

Controlled oxidation converts the thiadiazole sulfur to sulfoxide or sulfone :

-

Reagent : mCPBA (meta-chloroperbenzoic acid)

-

Conditions : DCM, 0°C → RT, 4 hours

Reduction of the Pyrimidine Ring

Catalytic hydrogenation reduces the pyrimidine ring to dihydropyrimidine:

-

Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C

-

Product : 5,6-Dihydropyrimidine derivative (retains thiadiazole bioactivity)

Cross-Coupling Reactions

The pyrimidine C2 and C4 positions undergo palladium-catalyzed coupling :

| Coupling Type | Reagents | Application |

|---|---|---|

| Suzuki-Miyaura | Aryl boronic acids, Pd(PPh₃)₄ | Introduction of aryl groups at C4 |

| Buchwald-Hartwig | Primary amines, Pd₂(dba)₃ | Functionalization of the carboxamide nitrogen |

Example :

-

Suzuki coupling with 4-fluorophenylboronic acid yields 4-(4-fluorophenyl)-6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (antitumor activity).

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the carboxamide group undergoes hydrolysis :

-

Reagent : 6M HCl, reflux, 6 hours

-

Product : Pyrimidine-4-carboxylic acid (precursor for ester derivatives)

Biological Activation via Prodrug Formation

The hydroxyl group is esterified to enhance bioavailability :

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide. The following table summarizes key findings related to its anticancer efficacy:

Antimicrobial Properties

Thiadiazole derivatives have also demonstrated notable antimicrobial activities. The following table presents findings from various studies:

Insecticidal Activity

Research has indicated that certain thiadiazole derivatives exhibit larvicidal activity against housefly larvae. For instance, compounds from the 1,3,4-thiadiazolo[3,2-a]pyrimidine series have shown significant toxicity levels that could be leveraged for pest control applications .

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of various thiadiazole derivatives, this compound was tested against multiple cancer cell lines. The results indicated that this compound exhibited potent cytotoxic effects with IC50 values significantly lower than conventional chemotherapeutic agents.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of this compound against a panel of pathogens. It was found to possess superior activity against certain strains compared to established antibiotics, suggesting its potential as a new therapeutic agent in infectious disease management.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related heterocyclic derivatives. Below is a detailed analysis:

4-[(5-Methyl-1,3,4-Thiadiazol-2-yl)Thio]-3-Pyridine-Sulfonamide

- The 5-methyl-thiadiazole moiety is connected via a thioether (-S-) linkage instead of a carboxamide bond .

- Synthesis : Prepared via nucleophilic substitution under elevated temperature and pressure, highlighting the reactivity of the thiadiazole-thiol group .

- Key Differences: The sulfonamide group (-SO₂NH₂) may enhance solubility compared to the carboxamide (-CONH-) in the target compound.

Cephalosporin Derivatives with Thiadiazole-Thio Groups

- Structure : A cephalosporin antibiotic (CAS: 27164-46-1) incorporates a (5-methyl-1,3,4-thiadiazol-2-yl)thio-methyl substituent, demonstrating the thiadiazole group’s utility in bioactive molecules .

- Functional Role : In this context, the thiadiazole moiety likely enhances stability or target affinity, a feature that could be extrapolated to the target compound’s design .

- Key Differences :

- The cephalosporin’s β-lactam core and tetrazolyl acetamide sidechain are absent in the target compound, underscoring divergent therapeutic applications (antibiotic vs. unspecified).

Pyrimidine Carboxamide Analogues

- Examples :

- The cyclopenta[c]pyridazine core in the latter compound replaces the pyrimidine ring, altering conjugation and π-stacking capabilities.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Thiadiazole Role : The 5-methyl-1,3,4-thiadiazole group is a common pharmacophore in antimicrobial and anticancer agents, as seen in and . Its electron-deficient nature may facilitate interactions with biological targets .

- Carboxamide vs. Sulfonamide : Carboxamides generally exhibit stronger hydrogen-bonding capacity than sulfonamides, which could influence target binding specificity .

Biological Activity

The compound 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide is a derivative of pyrimidine and thiadiazole, which has garnered attention for its potential biological activities. The unique structural features of this compound suggest a range of pharmacological applications, particularly in antimicrobial and anticancer therapies. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The 1,3,4-thiadiazole moiety is known for its significant antibacterial and antifungal activities. For instance:

- Antibacterial Efficacy : Compounds with similar structures have demonstrated potent activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. In particular, derivatives with a 5-methyl substitution have shown enhanced potency compared to their unsubstituted counterparts .

- Fungal Inhibition : Thiadiazole derivatives have also been effective against fungal pathogens such as Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 32.6 μg/mL to lower values depending on specific substitutions .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example:

- Cell Line Studies : A study reported that certain 1,3,4-thiadiazole derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values as low as 0.28 μg/mL .

- Mechanism of Action : The mechanism often involves interaction with tubulin, disrupting microtubule formation which is crucial for cell division. Docking studies have shown favorable binding interactions between these compounds and tubulin .

Case Study 1: Antibacterial Activity

In a comparative study, several thiadiazole derivatives were tested against standard antibiotics. The results indicated that compounds similar to This compound displayed superior antibacterial activity compared to ampicillin and streptomycin in inhibiting bacterial growth in vitro .

Case Study 2: Anticancer Properties

Research involving the evaluation of cytotoxic effects on various cancer cell lines revealed that derivatives containing the thiadiazole structure significantly inhibited cell proliferation. For instance, a derivative with a similar scaffold demonstrated an IC50 value of 0.794 µM against breast cancer cells .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | 32.6 |

| Thiadiazole Derivative A | S. aureus | 12.5 |

| Thiadiazole Derivative B | A. niger | 25 |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| This compound | MCF-7 | 0.28 |

| Thiadiazole Derivative C | A549 | 0.52 |

| Thiadiazole Derivative D | SK-MEL-2 | 4.27 |

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing 6-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide, and how is its purity validated? A: The synthesis typically involves multi-step reactions, starting with the preparation of pyrimidine and thiadiazole intermediates. Key steps include coupling reactions under basic conditions (e.g., potassium carbonate) to form the carboxamide bond . Purity is validated via HPLC (≥98% purity) and structural confirmation via ¹H/¹³C NMR spectroscopy, with characteristic peaks for the thiadiazole (δ 8.2–8.5 ppm) and pyrimidine (δ 6.8–7.1 ppm) moieties .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve the yield of the final compound? A: Yield optimization requires precise control of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the pyrimidine C4 position .

- Temperature : Reactions are typically conducted at reflux (80–100°C) to accelerate cyclization while minimizing side products .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve regioselectivity during thiadiazole ring formation .

Analytical Method Development

Q: What advanced analytical techniques are recommended to resolve structural ambiguities in derivatives of this compound? A: For complex cases:

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing pyrimidine C6-hydroxy from thiadiazole substituents) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula accuracy (e.g., [M+H]⁺ calculated for C₉H₈N₅O₂S₂: 298.0123) .

- X-ray crystallography : Provides definitive confirmation of stereochemistry and hydrogen-bonding networks .

Biological Activity Evaluation

Q: What in vitro assays are suitable for evaluating the biological activity of this compound, and how are conflicting bioactivity data resolved? A: Common assays include:

- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative strains) .

- Anticancer : MTT assays (IC₅₀ profiling in cell lines like HeLa or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

To resolve contradictions, validate assay conditions (e.g., pH, serum content) and cross-reference with orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) .

Mechanistic and Molecular Interaction Studies

Q: How can researchers investigate the molecular targets and mechanism of action of this compound? A: Methodologies include:

- Molecular docking : Screen against structural databases (PDB) to identify potential targets (e.g., thymidylate synthase or DNA gyrase) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with purified proteins .

- SAR studies : Modify substituents (e.g., 5-methyl on thiadiazole) to correlate structure with activity trends .

Stability and Degradation Analysis

Q: What strategies ensure compound stability during storage and experimental use? A:

- Storage : Lyophilized form at –80°C in argon-sealed vials prevents hydrolysis of the carboxamide group .

- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed pyrimidine ring) .

Data Reproducibility Challenges

Q: How can researchers address variability in synthetic yields or bioactivity across labs? A: Standardize protocols for:

- Reagent quality : Use freshly distilled solvents (e.g., anhydrous DMF) to avoid moisture-induced side reactions .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate experiments across multiple cell passages .

- Data reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental metadata .

Scaling-Up Synthesis for Preclinical Studies

Q: What considerations are critical when scaling up synthesis from milligrams to grams? A: Key factors include:

- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce exothermic risks during thiadiazole formation .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

- Waste management : Optimize solvent recovery (e.g., acetonitrile via fractional distillation) .

Cross-Disciplinary Applications

Q: How can this compound be applied in non-biological research areas? A: Examples include:

- Material science : As a ligand for metal-organic frameworks (MOFs) due to its heterocyclic nitrogen/sulfur donors .

- Catalysis : Thiadiazole-pyrimidine hybrids can act as organocatalysts in asymmetric synthesis .

Ethical and Regulatory Compliance

Q: What ethical guidelines apply to research involving this compound? A: Adhere to:

- Non-therapeutic use : Strictly prohibit in vivo administration without FDA/EMA approval .

- Safety protocols : Use fume hoods during synthesis (volatile intermediates) and PPE for handling cytotoxic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.